molecular formula C12H18BrN3O2 B2408440 tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate CAS No. 1251000-20-0

tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate

Cat. No.: B2408440
CAS No.: 1251000-20-0
M. Wt: 316.199
InChI Key: SKLYANWIAXJMDS-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate: is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique imidazo[1,2-a][1,4]diazepine core, which is known for its potential biological activity and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of an imidazo[1,2-a][1,4]diazepine precursor followed by esterification with tert-butyl groups. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

    Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo esterification with other alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a][1,4]diazepine derivatives, which can be further explored for their potential biological activities and therapeutic applications .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of neurological disorders, infectious diseases, and cancer.

    Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing.

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes, receptors, or ion channels. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate include:

  • tert-Butyl 6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate
  • tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its unique imidazo[1,2-a][1,4]diazepine core, which imparts distinct biological activities and therapeutic potential. Its bromine and tert-butyl ester groups also contribute to its reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

tert-butyl 2-bromo-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-6-4-5-15-7-9(13)14-10(15)8-16/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLYANWIAXJMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C=C(N=C2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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